Lincomycin B

概要

説明

Lincomycin B is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. It is a sulfur-containing metabolite and a by-product of the fermentation process used to produce lincomycin, a clinically important antibiotic against Gram-positive bacteria . This compound is structurally similar to lincomycin but has distinct chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions: Lincomycin B is primarily produced through the fermentation of Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production of lincomycin-B can be optimized by adjusting the fermentation parameters, such as pH, temperature, and nutrient concentration .

Industrial Production Methods: Industrial production of lincomycin-B involves large-scale fermentation using optimized culture media. The process includes the following steps:

Inoculation: is inoculated into a fermentation medium.

Fermentation: The culture is incubated under controlled conditions to promote the production of lincomycin-B.

Extraction: this compound is extracted from the fermentation broth using solvent extraction techniques.

Purification: The extracted compound is purified using chromatographic methods to obtain high-purity lincomycin-B.

化学反応の分析

Types of Reactions: Lincomycin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in lincomycin-B.

Substitution: Substitution reactions can introduce new functional groups into the lincomycin-B molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lincomycin-B can produce sulfoxides and sulfones, while reduction can yield alcohols and amines .

科学的研究の応用

Clinical Applications

Lincomycin B is utilized in treating serious bacterial infections, particularly in patients who are allergic to penicillin or when penicillin is not appropriate. It is effective against pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and other susceptible strains. The pharmacokinetics of this compound indicate that it achieves therapeutic serum levels quickly after administration, maintaining efficacy for several hours post-infusion .

Table 1: Pharmacokinetic Profile of this compound

| Administration Route | Peak Serum Level (μg/mL) | Time to Peak (min) | Therapeutic Duration (hours) |

|---|---|---|---|

| Intramuscular | 11.6 | 60 | 17-20 |

| Intravenous | 15.9 | 120 | 14 |

Veterinary Applications

In veterinary medicine, this compound is used for treating infections in livestock and pets. Its effectiveness against various pathogens makes it a valuable tool in ensuring animal health and productivity. Studies have shown that lincomycin can be administered safely in food animals, with careful monitoring of drug levels to avoid exceeding maximum residue limits (MRL) in edible tissues .

Table 2: this compound Residue Levels in Animal Tissues

| Tissue | Limit of Detection (μg/g) | Observed Levels Post-Treatment (μg/g) |

|---|---|---|

| Liver | 0.01 | Exceeded MRL |

| Kidney | 0.05 | Exceeded MRL |

| Breast Muscle | 0.1 | Below MRL |

Research Applications

Recent studies have focused on the mutasynthesis of lincomycin derivatives to enhance antibacterial activity against resistant strains. For instance, researchers have successfully developed new derivatives like 4′-butyl-4′-depropyllincomycin, which exhibit improved efficacy against clinical isolates of Staphylococcus that show low-level resistance to lincomycin . This highlights the potential for this compound as a scaffold for developing new antibiotics.

Case Study: Enhanced Efficacy Through Mutasynthesis

A study demonstrated that feeding a mutant strain of Streptomyces lincolnensis with specific precursors led to the production of more effective lincomycin derivatives. These derivatives showed superior activity against resistant bacterial strains compared to standard lincomycin .

Combating Antibiotic Resistance

Given the rising issue of antibiotic resistance, this compound's role is critical in developing combination therapies. Research has indicated that combining lincomycin with silver nanoparticles can enhance its antibacterial effects and reduce resistance mechanisms in bacteria . This approach not only improves efficacy but also offers a novel strategy to tackle resistant infections.

作用機序

Lincomycin B exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacterial cells . The molecular targets of lincomycin-B include the ribosomal RNA and ribosomal proteins involved in the translation process .

類似化合物との比較

- Lincomycin

- Clindamycin

- Pirlimycin

- Clindamycin phosphate

Lincomycin B’s uniqueness lies in its specific chemical structure and its role as a by-product in the fermentation process, which provides insights into the biosynthesis and optimization of lincosamide antibiotics.

生物活性

Lincomycin B, a member of the lincosamide class of antibiotics, is primarily known for its antibacterial properties against Gram-positive bacteria. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and recent advancements in enhancing its therapeutic potential.

This compound exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome, specifically interacting with the 23S rRNA. This interaction inhibits protein synthesis by blocking the peptide transferase activity, effectively preventing bacterial growth and replication. The structural configuration of this compound allows it to mimic the aminoacyl-tRNA, facilitating its binding to the ribosomal A-site and subsequently shifting to the P-site over time .

Spectrum of Activity

This compound is particularly effective against a variety of Gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Clostridium perfringens

However, its activity is limited against Gram-negative organisms due to permeability issues associated with their outer membranes. Recent studies have indicated that this compound retains significant efficacy against certain resistant strains, especially when used in combination with other agents .

Case Studies and Research Findings

-

Combination Therapy with Silver Nanoparticles (AgNPs) :

A study demonstrated that combining this compound with AgNPs significantly enhances its antibacterial activity against Bacillus cereus and Proteus mirabilis. The presence of AgNPs not only improved the overall efficacy but also reduced the expression of antibiotic resistance genes in these bacteria . -

Resistance Mechanisms :

Research has identified specific genetic markers that confer resistance to this compound among various bacterial strains. For instance, strains carrying the vgaA gene exhibited reduced susceptibility to this compound, prompting further investigation into alternative therapeutic strategies . -

Clinical Applications :

This compound has been effectively used in treating serious infections caused by susceptible strains. Its application is particularly noted in cases where patients exhibit intolerance or resistance to beta-lactam antibiotics .

Data Summary

The following table summarizes key findings related to the antibacterial activity of this compound:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Resistance Mechanism | Combination Efficacy |

|---|---|---|---|

| Staphylococcus aureus | 0.5 - 2 μg/mL | vgaA gene presence | Enhanced with AgNPs |

| Streptococcus pneumoniae | 0.25 - 1 μg/mL | Low-level resistance observed | Effective as monotherapy |

| Bacillus cereus | 1 - 4 μg/mL | Plasmid-mediated resistance | Improved efficacy with AgNPs |

| Proteus mirabilis | 2 - 8 μg/mL | Extended-spectrum beta-lactamases (ESBLs) | Synergistic effects noted |

特性

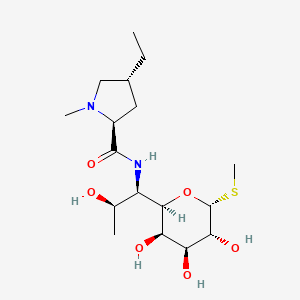

IUPAC Name |

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSDDKNXMARQMJ-AVXYAQEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2520-24-3 | |

| Record name | Lincomycin-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002520243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINCOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ372F94WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。